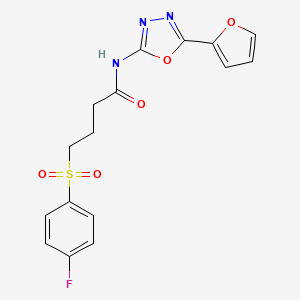

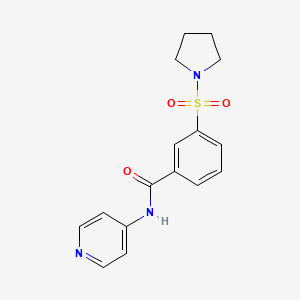

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide is a compound that appears to be related to the field of organic chemistry, particularly involving the synthesis of heterocyclic compounds. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and synthesis methods that could be relevant. For instance, the first paper discusses N-phenyl-2-nitrobenzamide, which shares a similar nitrobenzamide moiety and could be considered a structural analog . This compound is noted as an intermediate in the biosynthesis of acridone alkaloids, suggesting that this compound might also be related to alkaloid synthesis or could be an intermediate in similar chemical pathways.

Synthesis Analysis

The synthesis of related compounds, such as chiral N-nitro-oxazolidin-2-ones, is described in the second paper . This synthesis involves the nitration of α-amino acid-derived 1,3-oxazolidin-2-ones, which could potentially be adapted for the synthesis of this compound by incorporating the appropriate phenyl and isothiazolidin-2-yl groups. The use of dinitrogen pentoxide in liquefied 1,1,1,2-tetrafluoroethane as a medium for nitration is a key detail that could be relevant for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of N-phenyl-2-nitrobenzamide is described as having strong hydrogen bonding between the amido hydrogen and carbonyl oxygen atoms, forming chains along a specific axis . This information suggests that the target compound might also exhibit strong hydrogen bonding, potentially influencing its molecular conformation and stability. The inclination of phenyl rings at right angles is another structural feature that could be relevant when considering the spatial arrangement of substituents in this compound.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of this compound, the synthesis paper does mention the conversion of N-nitroheterocycles into O-(β-nitraminoalkyl) carbamates. This indicates that the nitro group in such compounds can participate in further chemical reactions, which could be applicable to the target compound as well. The slight toxicity of the synthesized N-nitro compounds to HEK293 cells also suggests that the target compound may have biological activity or toxicity that could be explored in further studies.

Physical and Chemical Properties Analysis

The papers provided do not offer specific information on the physical and chemical properties of this compound. However, based on the structural information of related compounds, it can be inferred that the target compound may exhibit properties influenced by its strong hydrogen bonding potential and the presence of nitro and amide functional groups . These groups could affect the compound's solubility, melting point, and reactivity, which are important considerations in the development and application of such molecules in chemical synthesis and potential pharmaceutical use.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Research into the synthesis and antimicrobial screening of derivatives incorporating thiazole rings has shown that these compounds exhibit significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi. This suggests potential therapeutic applications for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Structural and Physicochemical Studies

Co-crystals and co-crystal hydrates of related antibiotic compounds have been prepared to investigate enhancements in photostability and clinically relevant physicochemical properties. This research aims to leverage supramolecular synthesis to improve the efficacy and stability of pharmaceutical compounds (Vangala, Chow, & Tan, 2012).

Antitumor and Anticonvulsant Potential

Another area of research has focused on the development of retrobenzamides, such as N-(nitrophenyl) benzamides and N-(aminophenyl) benzamides, to explore their anticonvulsant and neurotoxic properties. These studies aim to identify new antiepileptic drugs with comparable or superior efficacy to existing treatments (Bourhim et al., 1997).

Analytical and Synthetic Chemistry Applications

The compound has also been used in the context of synthetic chemistry, particularly in the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones, highlighting its utility in the creation of novel compounds with potential antidepressant properties (Samet et al., 2005).

Nitrofuran Antibiotics Review

A comprehensive review on the application, prohibition, and residual analysis of nitrofuran antibiotics outlines the concerns regarding the carcinogenicity of their residues in edible tissue, underscoring the importance of analytical techniques for their detection and quantification in various matrices (Vass, Hruška, & Fránek, 2018).

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation. It is involved in the G1-S phase transition, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .

Mode of Action

This interaction could lead to changes in cell cycle progression, affecting cellular proliferation .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential inhibitory effects on CDK2. This could result in cell cycle arrest, potentially leading to decreased cellular proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions .

Eigenschaften

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S/c20-16(14-7-1-2-8-15(14)19(21)22)17-12-5-3-6-13(11-12)18-9-4-10-25(18,23)24/h1-3,5-8,11H,4,9-10H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDPCCSFGJQRAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2530343.png)

![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)

![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B2530352.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2530354.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530356.png)